ethyl 6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Description
Ethyl 6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H29N3O6S2 and its molecular weight is 507.62. The purity is usually 95%.
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Scientific Research Applications
Annulation Reactions and Synthesis of Functionalized Heterocycles
Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. This process, facilitated by organic phosphine catalysts, underscores the compound's role in the synthesis of highly functionalized tetrahydropyridines, revealing its potential in constructing complex molecular architectures (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003).
Synthesis of Novel Heterocycles
Compounds derived from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates exhibit versatility in synthesizing novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems. This showcases the compound's utility in creating diverse heterocyclic structures with potential applications in drug discovery and materials science (E. A. Bakhite, A. Al‐Sehemi, & Yoichi M. A. Yamada, 2005).
Microwave-Promoted Syntheses
Ethyl 6-acetylpyridine-2-carboxylate undergoes transformation under microwave irradiation, leading to the synthesis of novel compounds like pyridine carboxamides and tert-carboximides. This highlights the compound's relevance in developing methodologies for rapid and efficient chemical synthesis, beneficial for pharmaceutical and material science research (B. Su, Jian-she Zhao, Qun‐Zheng Zhang, & Wenlong Qin, 2009).
Antimicrobial Activity
Research into pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives synthesized from 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides indicates potential antimicrobial properties. This suggests the compound's application in developing new antimicrobial agents, highlighting its importance in medicinal chemistry and therapeutics (E. A. Bakhite, A. Abdel-rahman, & E. A. Al-Taifi, 2004).
properties
IUPAC Name |
ethyl 6-acetyl-2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6S2/c1-5-26(6-2)34(30,31)17-10-8-16(9-11-17)21(28)24-22-20(23(29)32-7-3)18-12-13-25(15(4)27)14-19(18)33-22/h8-11H,5-7,12-14H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLCYFWYZDLOLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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